Ferruginin C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ferruginin C is a natural product found in Vismia macrophylla with data available.

化学反应分析

Contextual Insights from Structurally Similar Compounds

The search results extensively discuss ferruginin A (a triprenylated emodine-type anthranoid), including its antimicrobial activity, biofilm disruption, and interactions with Gram-positive bacteria . Key findings for ferruginin A include:

-

Mechanism of Action : Bactericidal effects against Staphylococcus aureus and S. epidermidis at MIC values of 32–64 μM, with biofilm eradication at 256 μM .

-

Chemical Stability : Exhibits redox activity due to its anthranoid scaffold, which may participate in quinone-mediated electron transfer reactions .

No analogous data exists for "ferruginin C," suggesting it may be either a hypothetical compound, a misnomer, or a less-studied derivative.

Potential Reaction Pathways for Anthranoid Derivatives

While this compound is undocumented, anthranoids (e.g., ferruginin A, vismione B) share common reactivity patterns:

Oxidation-Reduction Reactions

-

Anthranoids undergo redox cycling via their quinone moieties, generating reactive oxygen species (ROS) in bacterial cells .

-

Example:

Anthranoid reduced +O2→Anthranoid oxidized +O2−→H2O2→HO●This mechanism aligns with the bactericidal activity observed in ferruginin A .

Acid-Base Interactions

-

Anthranoids like ferruginin A exhibit pH-dependent solubility, protonating/deprotonating at carboxylic and phenolic sites (pKa ~4–6) .

Research Gaps and Recommendations

-

Database Discrepancies : "this compound" is absent from major chemical registries (e.g., PubChem, SciFinder). Cross-referencing with natural product libraries (e.g., Vismia spp. metabolites) may clarify its existence.

-

Synthetic Pathways : If this compound is a novel derivative, proposed routes could include:

-

Prenylation : Addition of prenyl groups to emodine scaffolds.

-

Oxidative Coupling : Dimerization via phenolic oxidation.

-

Comparative Table: Known Anthranoid Reactivity

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and identifying Ferruginin C in natural sources?

To isolate this compound, researchers should employ chromatographic techniques such as HPLC or GC-MS, coupled with spectroscopic methods (NMR, IR) for structural elucidation . Key steps include:

- Sample Preparation : Use solvent extraction (e.g., ethanol or methanol) followed by fractionation.

- Chromatographic Separation : Optimize mobile phase gradients to resolve this compound from co-eluting compounds.

- Structural Confirmation : Compare spectral data (e.g., 1H-NMR, 13C-NMR) with published references or databases.

- Purity Validation : Conduct mass spectrometry and elemental analysis to confirm purity >95% .

Q. How can researchers design experiments to assess the bioactivity of this compound in vitro?

Bioactivity studies require a tiered approach:

- Preliminary Screening : Use cell-based assays (e.g., MTT or apoptosis assays) to evaluate cytotoxicity and therapeutic potential.

- Mechanistic Studies : Employ techniques like Western blotting or qPCR to identify molecular targets (e.g., enzyme inhibition or gene regulation).

- Dose-Response Analysis : Establish EC50/IC50 values using serial dilutions, ensuring statistical validity via ANOVA or non-parametric tests .

- Controls : Include positive controls (e.g., known inhibitors) and vehicle controls to isolate compound-specific effects .

Q. What are the best practices for synthesizing this compound in a laboratory setting?

Synthesis protocols should prioritize reproducibility:

- Route Selection : Opt for established pathways (e.g., esterification or glycosylation) with high-yield intermediates.

- Catalytic Optimization : Test catalysts (e.g., Lewis acids) to improve stereochemical fidelity.

- Purification : Use recrystallization or preparative TLC to isolate pure this compound.

- Documentation : Record reaction conditions (temperature, solvent ratios) and characterize intermediates via FTIR or MS .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

Address contradictions through:

- Meta-Analysis : Systematically compare studies to identify variables (e.g., cell lines, dosage ranges) influencing outcomes .

- Experimental Replication : Reproduce disputed findings under standardized conditions, controlling for batch variability and assay sensitivity .

- Multimodal Validation : Cross-validate results using orthogonal methods (e.g., CRISPR knockout models alongside pharmacological inhibition) .

Q. What strategies optimize this compound’s stability in pharmacokinetic studies?

Stability challenges require:

- Formulation Adjustments : Test co-solvents (e.g., cyclodextrins) or encapsulation (liposomes) to enhance solubility.

- Degradation Profiling : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .

- Metabolite Tracking : Employ LC-MS/MS to quantify active metabolites and assess bioavailability in animal models .

Q. How should researchers design comparative studies between this compound and structural analogs?

Comparative analysis demands:

- Structural-Activity Relationship (SAR) Mapping : Modify functional groups (e.g., hydroxyl or methyl groups) and test bioactivity shifts.

- Computational Modeling : Use molecular docking to predict binding affinities against targets (e.g., kinases or receptors).

- In Vivo Efficacy : Compare pharmacokinetic profiles (AUC, t1/2) and toxicity thresholds in rodent models .

Q. Methodological Guidance

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

- Nonlinear Regression : Fit dose-response curves using tools like GraphPad Prism.

- Multiple Comparison Corrections : Apply Bonferroni or Tukey adjustments to minimize Type I errors.

- Power Analysis : Predefine sample sizes to ensure detectable effect sizes (α=0.05, β=0.2) .

Q. How can literature reviews on this compound be structured to identify research gaps?

- Systematic Reviews : Use PRISMA guidelines to filter studies by quality (e.g., peer-reviewed journals only).

- Thematic Coding : Categorize findings into themes (e.g., "antioxidant activity" or "toxicology") using NVivo or similar tools.

- Gap Analysis : Highlight understudied areas (e.g., long-term toxicity or combinatorial therapies) .

Q. Data Presentation Standards

| Parameter | Recommended Format | References |

|---|---|---|

| Structural Data | NMR shifts (δ ppm), IR peaks (cm−1) | |

| Bioactivity Metrics | IC50 ± SEM, n≥3 | |

| Synthesis Yields | Percentage yield (purified) |

属性

分子式 |

C35H44O4 |

|---|---|

分子量 |

528.7 g/mol |

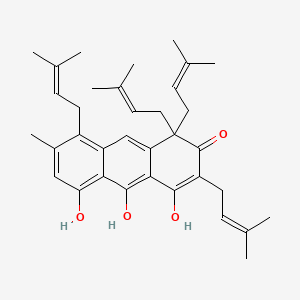

IUPAC 名称 |

4,5,10-trihydroxy-7-methyl-1,1,3,8-tetrakis(3-methylbut-2-enyl)anthracen-2-one |

InChI |

InChI=1S/C35H44O4/c1-20(2)10-12-25-24(9)18-29(36)30-27(25)19-28-31(33(30)38)32(37)26(13-11-21(3)4)34(39)35(28,16-14-22(5)6)17-15-23(7)8/h10-11,14-15,18-19,36-38H,12-13,16-17H2,1-9H3 |

InChI 键 |

SJEQJMPZRHDLDB-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C2C(=C1CC=C(C)C)C=C3C(=C2O)C(=C(C(=O)C3(CC=C(C)C)CC=C(C)C)CC=C(C)C)O)O |

同义词 |

ferruginin C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。